Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-

Hydrogen-bond donor count ADME prediction CNS drug-likeness

Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- is a fully synthetic five-membered heterocyclic compound belonging to the isoxazole class, featuring a 1,2-oxazole core with a 3-methyl substituent and a 5-[2-methoxy-2-(4-methylphenyl)ethyl] side chain. Its molecular formula is C14H17NO2, with a molecular weight of 231.29 g/mol, a computed XLogP3 of 2.8, zero hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 61449-19-2
Cat. No. B12904492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-
CAS61449-19-2
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC2=CC(=NO2)C)OC
InChIInChI=1S/C14H17NO2/c1-10-4-6-12(7-5-10)14(16-3)9-13-8-11(2)15-17-13/h4-8,14H,9H2,1-3H3
InChIKeyZDFXRSQFXUCCEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- (CAS 61449-19-2): Core Structural Identity and In-Class Positioning for Research Procurement


Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- is a fully synthetic five-membered heterocyclic compound belonging to the isoxazole class, featuring a 1,2-oxazole core with a 3-methyl substituent and a 5-[2-methoxy-2-(4-methylphenyl)ethyl] side chain [1]. Its molecular formula is C14H17NO2, with a molecular weight of 231.29 g/mol, a computed XLogP3 of 2.8, zero hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds [1]. These physicochemical descriptors position it as a moderately lipophilic, uncharged small molecule with restricted hydrogen-bonding capacity relative to carboxylic-acid-containing or hydroxyl-bearing isoxazole analogs, a feature that directly influences membrane permeability and off-target binding profiles in biological screening cascades [1].

Why Generic Isoxazole Substitution Is Not Viable for CAS 61449-19-2 in Target-Focused Research Programs


In-class isoxazole derivatives cannot be interchanged without risking loss of target engagement or altered pharmacokinetic behavior, because the 5-position substitution pattern on the isoxazole ring governs both pharmacophore geometry and physicochemical properties. The target compound bears a 2-methoxy-2-(4-methylphenyl)ethyl group at the 5-position, a specific motif that introduces a chiral center adjacent to the ring, a para-methyl-substituted aromatic ring for potential π-stacking or hydrophobic pocket occupancy, and a methoxy group that eliminates hydrogen-bond donor capacity at this site [1]. Removing the methoxy group (yielding the free alcohol) introduces an H-bond donor (ΔHBD = +1 vs. 0 for the target compound), which can drastically alter solubility, metabolic stability, and off-target binding [1]. Similarly, deletion of the para-methyl group on the phenyl ring reduces the XLogP by approximately 0.4–0.6 log units, shifting the compound into the range of less membrane-permeable analogs and potentially reducing CNS penetration if that is the intended application [1]. These molecular-level differences—although subtle in structural representation—translate into quantifiable divergence in computed and measured ADME parameters that procurement decisions must account for.

Quantitative Differentiation Evidence for Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- (CAS 61449-19-2) Versus Structurally Proximal Analogs


Hydrogen-Bond Donor Count: Target Compound (HBD = 0) Versus Hydroxyl Analog (HBD = 1)

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the closest hydroxyl-containing analog—5-[2-hydroxy-2-(4-methylphenyl)ethyl]-3-methylisoxazole (free alcohol)—has one hydrogen-bond donor (HBD = 1) [1]. This single-donor difference is critical because the number of HBDs is a primary determinant in Lipinski's Rule of Five and, more importantly, in CNS MPO scoring algorithms where an HBD count ≤ 1 is strongly favored for brain penetration [1]. A change from HBD = 0 to HBD = 1 reduces the CNS MPO score by approximately 0.5–0.8 points depending on the specific scoring implementation, and can decrease predicted BBB permeability by 0.3–0.5 log units [1].

Hydrogen-bond donor count ADME prediction CNS drug-likeness

Lipophilicity (XLogP3 = 2.8): Balancing Permeability Against Metabolic Liability Relative to Des-Methyl and Higher-Alkyl Analogs

The target compound exhibits a computed XLogP3 of 2.8, placing it in the optimal lipophilicity window for oral absorption (typically XLogP 2–4) while remaining below the threshold (XLogP > 3.5–4) associated with elevated metabolic clearance and promiscuous binding [1]. In comparison, the des-methyl analog (phenyl instead of 4-methylphenyl) would have an estimated XLogP of approximately 2.3–2.4, potentially reducing membrane permeability, while a 4-ethylphenyl or 4-isopropylphenyl analog would push XLogP above 3.3–3.6, entering the higher-risk zone for CYP-mediated oxidation and hERG channel blockade [1].

Lipophilicity XLogP3 Metabolic stability

Rotatable Bond Count (nRotB = 4): Conformational Flexibility Profile Distinct from Conformationally Restricted Isoxazole Scaffolds

The target compound contains four rotatable bonds (nRotB = 4), a value that sits at the upper boundary of the preferred range for oral drug-likeness (nRotB ≤ 10 is the Rule-of-Five cutoff, but nRotB ≤ 5 is preferred for maximizing ligand efficiency) [1]. This contrasts with more rigid isoxazole analogs—such as those incorporating a direct aryl-isoxazole linkage (nRotB ≈ 2–3)—where conformational restriction may enhance potency for a specific binding pocket but simultaneously reduce the ability to adapt to resistance mutations or off-target selectivity requirements [1]. The target compound's four rotatable bonds (from the ethylene linker, the methoxy C–O bond, and the phenyl-methyl bond) provide a computed conformational ensemble that is intermediate between fully rigid and highly flexible isoxazole derivatives.

Rotatable bonds Conformational entropy Ligand efficiency

Commercial Purity Specification (97%): Batch-to-Batch Consistency for Reproducible Screening Data

The target compound is commercially supplied at a certified purity of 97% . In the context of isoxazole analog procurement, this purity level is critical because structurally similar isoxazole derivatives often contain residual synthetic intermediates (e.g., uncyclized oxime precursors or elimination side products) that can act as confounding inhibitors or activators in cell-based assays. A purity of 97% ensures that at a typical screening concentration of 10 μM, the maximum concentration of any single impurity is ≤ 0.3 μM—below the typical IC50 threshold that would trigger a false-positive hit in most biochemical or cell-based screening formats .

Purity Quality control Assay reproducibility

Recommended Research and Industrial Application Scenarios for Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- (CAS 61449-19-2)


CNS-Targeted Lead Optimization Libraries Requiring Low HBD Count and Controlled Lipophilicity

The compound's zero hydrogen-bond donor count (HBD = 0) and XLogP3 of 2.8 make it an ideal scaffold for constructing CNS-focused compound libraries where the CNS MPO score is a primary selection criterion [1]. Research teams designing brain-penetrant GPR120 agonists, psychotropic agents, or antiemetic candidates should prioritize this specific 4-methylphenyl-methoxy scaffold over hydroxyl-bearing or more polar isoxazole analogs that would shift the predicted CNS permeability into unfavorable territory [1].

Isoxazole Intermediate for Diversity-Oriented Synthesis with Defined Conformational Flexibility

With four rotatable bonds, this compound provides a defined degree of conformational flexibility that is specifically suited for generating focused libraries targeting G-protein-coupled receptors (GPCRs) or ion channels where the binding site can accommodate multiple ligand conformations [1]. Medicinal chemistry groups performing scaffold-hopping exercises from rigid aryl-isoxazole leads should use this compound as a flexible comparator to probe the entropic penalty–enthalpic gain trade-off across a target family [1].

High-Purity Analytical Reference Standard for Isoxazole-Associated Impurity Profiling

At 97% certified purity, this compound can serve as a reference standard for HPLC method development and impurity profiling in quality control workflows for isoxazole-based active pharmaceutical ingredients (APIs) . Analytical laboratories developing stability-indicating methods for isoxazole-containing drug substances can use this compound as a system suitability standard to verify column performance and detector linearity across the concentration range relevant for impurity quantification .

SAR Probe for Methoxy-vs-Hydroxyl Pharmacophore Mapping at the 5-Position of Isoxazole

The methoxy group at the benzylic position of the 5-substituent eliminates hydrogen-bond donor capacity while retaining ether-type hydrogen-bond acceptor character [1]. Structure-activity relationship (SAR) studies that systematically compare this methoxy-bearing compound with its hydroxyl analog (HBD = 1) can directly measure the contribution of a single hydrogen-bond donor to target binding affinity, selectivity, and cellular permeability—data that are essential for constructing predictive pharmacophore models [1].

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